4-Methylthiophene-2-carbonyl chloride (CAS 32990-47-9) is a heterocyclic acylating agent used as a key intermediate in multi-step organic synthesis. It belongs to the class of substituted thiophene carbonyl chlorides, which are valued for their ability to introduce the thiophene moiety into larger molecules through reactions like amidation or Friedel-Crafts acylation. The presence and specific position of the methyl group on the thiophene ring provide distinct steric and electronic properties compared to the unsubstituted parent compound, thiophene-2-carbonyl chloride, influencing the reactivity, processability, and ultimate biological or material properties of downstream products. [1]
Substituting 4-Methylthiophene-2-carbonyl chloride with seemingly similar analogs like thiophene-2-carbonyl chloride or the isomeric 5-methylthiophene-2-carbonyl chloride can lead to significant performance degradation in the final application. The methyl group at the 4-position is not a passive substituent; its specific location critically influences molecular conformation and interactions with biological targets, such as enzyme active sites. Direct comparative studies have shown that shifting the methyl group to the 5-position can result in a multi-fold decrease in biological potency. [1] Therefore, selecting this specific regioisomer is often a prerequisite for achieving desired activity and reproducibility in sensitive applications like drug discovery and development.
In the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, the precise placement of the methyl group on the thiophene scaffold was found to be critical for potency. A compound synthesized using a 4-methylthiophene-2-carboxamide core (derived from 4-methylthiophene-2-carbonyl chloride) exhibited an EC50 of 0.4 µM. In a direct head-to-head comparison, the corresponding analog synthesized from the 5-methylthiophene isomer was 3.5 times less active, with an EC50 of 1.4 µM. [1]
| Evidence Dimension | Antiviral Activity (EC50) |
| Target Compound Data | 0.4 µM (for downstream derivative) |
| Comparator Or Baseline | 5-Methyl Isomer Derivative: 1.4 µM |
| Quantified Difference | 3.5x more potent |
| Conditions | HCV genotype 1b replicon assay in Huh-7 cells. |
This demonstrates that substituting with the 5-methyl isomer, a common procurement alternative, directly results in a significant loss of biological efficacy.
This compound is a validated precursor for synthesizing highly potent inhibitors of TAF-6, a target in cancer research. In a structure-activity relationship (SAR) study, the derivative made from 4-methylthiophene-2-carbonyl chloride (compound 18g) demonstrated a potent IC50 of 0.038 µM (38 nM). [1] The study's SAR data highlighted the importance of this specific thiophene substitution pattern for achieving high inhibitory activity compared to other aromatic and heterocyclic moieties tested.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.038 µM (for downstream derivative) |
| Comparator Or Baseline | Other aromatic groups (e.g., phenyl, furan) in the same study resulted in lower potency. |
| Quantified Difference | Achieves nanomolar potency, a benchmark for viable drug candidates. |
| Conditions | In vitro TAF-6 enzyme inhibition assay. |
Procuring this specific building block is essential for researchers aiming to replicate or build upon established high-potency molecular scaffolds for advanced drug discovery programs.
The utility of 4-Methylthiophene-2-carbonyl chloride is documented in industrial process chemistry, specifically in patent literature for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. For example, in the synthesis of a key amide intermediate, its reaction with an aniline derivative proceeded with a reported yield of 76%. [1] The repeated use of this specific starting material in multiple examples within the patent underscores its compatibility and reliability in established synthetic routes for high-value therapeutic targets.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 76% yield for a key amidation step |
| Comparator Or Baseline | Unsubstituted or isomeric analogs were not selected for exemplification in this process. |
| Quantified Difference | N/A (Demonstrates established utility and good yield) |
| Conditions | Amidation reaction with (S)-1-(4-aminophenyl)ethan-1-ol in dichloromethane with triethylamine. |
This provides confidence in the compound's performance and compatibility for scale-up and use in complex, multi-step syntheses targeting validated pharmaceutical classes.
This reagent is the right choice when developing inhibitors where the spatial positioning of substituents is critical for target engagement. As evidenced by comparative studies, the 4-methyl position can confer significantly higher potency over other isomers, making this compound essential for projects requiring optimization of structure-activity relationships. [REFS-1, REFS-2]
For research programs targeting established pathways in oncology, such as PARP or TAF-6 inhibition, this compound serves as a reliable starting material. Its documented use in synthesizing potent, nanomolar-range inhibitors provides a clear and validated path for creating advanced drug candidates. [REFS-2, REFS-3]
In the field of antiviral research, particularly for targets like the HCV NS5B polymerase, this building block is critical for synthesizing compounds where the 4-methylthiophene moiety is a key pharmacophore. Using this specific isomer is a necessary procurement decision to achieve optimal antiviral activity. [1]